6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Overview
Description
6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound used in scientific research. It has a molecular formula of C9H7Cl2NO3S and a molecular weight of 280.13 .
Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride are not available, similar compounds have been observed to undergo “classical” 1,5-hydride shift triggered cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride are characterized by its molecular formula C9H7Cl2NO3S and molecular weight 280.13 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Pharmacological Applications
Pharmacokinetics and Metabolism The pharmacokinetics and metabolism of chlorinated polyfluoroalkyl ether sulfonates, related to the compound , were investigated in rainbow trout. The study highlighted how these compounds are processed within living organisms, which is crucial for understanding their behavior in biological systems (Yi et al., 2019).
Synthesis and Applications in Medicine A study focused on synthesizing sulfamoyl dihydrobenzodioxins, structurally similar to the compound , to explore their diuretic and antihypertensive activities. This research can shed light on potential medical applications of similar compounds (Itazaki et al., 1988).
Therapeutic Potentials The design, synthesis, and evaluation of new quinazoline-sulfonylurea conjugates were explored to understand their hypoglycemic effects in diabetic animal models. This study's insights could be instrumental in determining the therapeutic potential of related compounds (Abou-Seri et al., 2019).
Biological Effects and Actions
Neuroprotective Effects A study demonstrated that the administration of a potent inhibitor related to the compound significantly reduced infarct volume in a focal cerebral ischemia model. This highlights the potential of such compounds in neuroprotection and treating cerebral ischemia (Takahashi et al., 1997).
Toxicological Studies The toxicological impact of certain chlorinated polyfluoroalkyl ether sulfonates on adult male mice was assessed, emphasizing reproductive and hepatotoxic effects. This research provides valuable insights into the safety profile of these compounds (Zhou et al., 2018), (Zhang et al., 2018).
Anti-inflammatory Properties The anti-inflammatory properties of a compound structurally similar to the compound were studied, showing potent anti-edema activities and effects on various inflammatory markers. This suggests potential anti-inflammatory applications (Ohnishi et al., 1981).
properties
IUPAC Name |
6-chloro-2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3S/c10-6-3-5-1-2-9(13)12-7(5)4-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKIWEZDMUNODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
CAS RN |
1050910-88-7 | |
Record name | 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.